molecular formula C9H11BrN2O B13315122 (3S)-3-amino-3-(3-bromophenyl)propanamide

(3S)-3-amino-3-(3-bromophenyl)propanamide

Cat. No.: B13315122
M. Wt: 243.10 g/mol
InChI Key: PZWWNIVOASGHHU-QMMMGPOBSA-N
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Description

(3S)-3-amino-3-(3-bromophenyl)propanamide is an organic compound with the molecular formula C9H10BrNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-bromophenyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and an appropriate amine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3-bromophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3S)-3-amino-3-(3-bromophenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(4-bromophenyl)propanamide
  • (3S)-3-amino-3-(2-bromophenyl)propanamide

Uniqueness

(3S)-3-amino-3-(3-bromophenyl)propanamide is unique due to its specific structural arrangement and the position of the bromine atom on the phenyl ring

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromophenyl)propanamide

InChI

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1

InChI Key

PZWWNIVOASGHHU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CC(=O)N)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)N)N

Origin of Product

United States

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